molecular formula C12H12N2O2S B1669823 Dapsone CAS No. 80-08-0

Dapsone

Cat. No. B1669823
CAS RN: 80-08-0
M. Wt: 248.3 g/mol
InChI Key: MQJKPEGWNLWLTK-UHFFFAOYSA-N
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Description

Dapsone (4,4'-diaminodiphenyl sulfone, DDS) is an antibiotic that has been used for more than a century to treat a variety of infectious diseases. It was first synthesized in 1928 and was initially used to treat leprosy. Since then, it has been used to treat a wide range of bacterial, fungal, and protozoal infections. Furthermore, its anti-inflammatory and immunomodulatory properties have been studied in recent years, and it has been found to be effective in treating various autoimmune disorders.

Scientific research applications

Dapsone, chemically known as 4,4′-diaminodiphenylsulfone, is a multifaceted agent with a rich history of use in dermatology and beyond due to its antimicrobial, antiprotozoal, and anti-inflammatory properties. Its dual functionality makes it an essential agent for various chronic inflammatory disorders and dermatoses. The mechanism of action of dapsone, explored primarily through in vitro methods, reveals its profound impact on inflammatory effector cells, cytokines, and mediators, highlighting its role in modulating cellular toxic oxygen metabolism, myeloperoxidase-halogenid system, chemotaxis, and more. This has opened avenues for its application in conditions like glioblastoma, stroke, and as an anticonvulsive agent, among others. The steroid-sparing effect of dapsone adds to its clinical utility across a spectrum of neutrophilic and/or eosinophilic dermatoses, promising future research directions for this compound (Wozel & Blasum, 2013).

Innovative approaches have been explored to enhance the solubility and therapeutic index of dapsone, especially in the treatment of diseases like leprosy caused by Mycobacterium leprae. The development of pH-responsive chitosan/polymer hydrogels for the controlled release of dapsone represents a significant leap in this direction. Such hydrogels, by altering their swelling properties and network structures in response to environmental stimuli, offer a promising strategy for oral formulations, potentially revolutionizing the treatment landscape for leprosy (Chaves et al., 2019).

Furthermore, the interaction of dapsone with DNA, particularly its minor groove binding property, opens up new possibilities for understanding the drug's medicinal significance. Studies using various biophysical and in silico molecular docking techniques have shown that dapsone binds to the AT-rich regions of the minor groove of DNA, providing insights into its antimycobacterial action and laying the groundwork for future medicinal applications (Chakraborty et al., 2019).

properties

IUPAC Name

4-(4-aminophenyl)sulfonylaniline
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InChI

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2
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InChI Key

MQJKPEGWNLWLTK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N
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Molecular Formula

C12H12N2O2S
Record name 4,4'-SULFONYLDIANILINE
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DSSTOX Substance ID

DTXSID4020371
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Molecular Weight

248.30 g/mol
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Physical Description

4,4'-sulfonyldianiline appears as odorless white or creamy white crystalline powder. Slightly bitter taste. (NTP, 1992), Odorless white or creamy white crystalline powder; [CAMEO], Solid
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Flash Point

greater than 320 °F (NTP, 1992), Flash point > 320 °F
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Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), In water, 380 mg/L at 37 °C, Soluble in alcohol, methanol, acetone, dilute hydrochloric acid. Practically insoluble in water., Insoluble in fixed and vegetable oils., Slightly soluble in deuterated dimethyl sulfoxide., 2.84e-01 g/L
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Density

1.33 at 77 °F (NTP, 1992) - Denser than water; will sink
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Vapor Density

8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (Air = 1)
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Vapor Pressure

0.00000003 [mmHg]
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Mechanism of Action

Dapsone acts against bacteria and protozoa in the same way as sulphonamides, that is by inhibiting the synthesis of dihydrofolic acid through competition with para-amino-benzoate for the active site of dihydropteroate synthetase. The anti-inflammatory action of the drug is unrelated to its antibacterial action and is still not fully understood., Dapsone is a structural analog of para-aminobenzoic acid (PABA) and a competitive inhibitor of dihydropteroate synthase (folP1P2) in the folate pathway ... The effect on this evolutionarily conserved pathway also explains why dapsone is a broad-spectrum agent with antibacterial, anti-protozoal, and antifungal effects. The anti-inflammatory effects of dapsone occur via inhibition of tissue damage by neutrophils. First, dapsone inhibits neutrophil myeloperoxidase activity and respiratory burst. Second, it inhibits activity of neutrophil lysosomal enzymes. Third, it may also act as a free radical scavenger, counteracting the effect of free radicals generated by neutrophils. Fourth, dapsone may also inhibit migration of neutrophils to inflammatory lesions., 1-30 Ug/mL dapsone interfered with myeloperoxidase-H2O2-halide-mediated cytotoxic system in polymorphonuclear leukocytes. Kinetic studies revealed competitive inhibition of myeloperoxidase. Its action in dermatitis herpetiformis may be explained by effect on this system.
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Impurities

Three contaminants commonly found in commercial dapsone, 2,4-sulfonylbis(benzeneamine); 4-(phenylsulfonyl)benzeneamine; & 4-(4'-chlorophenylsulfonyl)benzeneamine, were identified by NMR & unambiguous synth of each compd.
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Product Name

Dapsone

Color/Form

Crystals from 95% ethanol, White or creamy white crystalline powder

CAS RN

80-08-0
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Melting Point

347 to 349 °F (NTP, 1992), 175-176 °C (also a higher melting form, MP 180.5 °C), There are extraordinarily complicated polymorphism conditions in the drugs dapsone and ethambutol chloride. In both cases, four modifications were detected, and in the case of dapsone there exists a hydrate in addition. The dapsone anhydrate is present as enantiotropic Mod. III, which transforms into Mod. II at 80 °C. This form is mostly stable up to its melting point. Mod. I, which crystallizes from the melt, is likewise enantiotropic with Mod. II. In addition, there is enantiotropy between Mod. I and Mod. III. The transformation of Mod. III /between/ Mod. II takes place continuously and independently from nuclei, so that the melting point of Mod. III cannot be determined. In Mod. IV, no enantiotropy with another crystal form could be detected. ..., 175.5 °C
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Synthesis routes and methods I

Procedure details

Depending on the type of the second antimalarial used with the tetrahydroacridones, the preferred proportions by weight used vary. When using Floxacrine in admixture with Quinine, a ratio of 1:10 to 1:160, in particular from 1:40 to 1:80; in admixture with Chloroquine from 4:1 to 1:20, in particular 2:1 to 1:8; in admixture with Mefloquine from 1:1.25 to 1:10; in admixture with Primaquine from 1:1.25 to 1:20, in particular 1:2.5 to 1:20; in admixture with Pyrimethamine from 21:1 to 1:1.5, in particular 10.4:1 to 1:1.5; in admixture with Cycloguanil from 1:35 to 1:284, in particular 1:142 to 1:284; in admixture with Trimethroprim from 1:10 to 1:80, in particular 1:40 to 1:80; in admixture with Sulfadoxine from 1:1 L to 1:32, in particular 1:1 to 1:6; in admixture with Dapsone from 1:5 to 1:80, in particular 1:10 to 1:80, the best synergistic was obtained.
[Compound]
Name
tetrahydroacridones
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Synthesis routes and methods II

Procedure details

In a hydrogenation vessel 4-(4′-Nitro-benzenesulfonyl)-phenylamine (100 g), p-toluensulfonic acid (68.4 g), methanol (350 ml), water (150 ml) and 10% palladium on charcoal (7.6 g) are charge. The mixture is allowed to react with hydrogen at approximately 50° C. and 5 bar pressure. At reaction completion, hydrochloric acid is added, the catalyst is filtered and dried. 82 g of crude Dapsone are obtained (82% yield; >99.5% purity).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
68.4 g
Type
reactant
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Quantity
7.6 g
Type
catalyst
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Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
350 mL
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Yield
82%

Synthesis routes and methods III

Procedure details

In autoclave at room temperature 4,4′-dinitrodiphenylsulfone (0.0649 mol, 20.0 g), 5% palladium on 50% wet carbon (1.4 g), 70% methanesulfonic acid in water (0.130 mol, 17.8 g), water (10 ml) and methanol (70 ml) are loaded. The mixture is left to react under hydrogen pressure (4-5 atm) at a temperature of 55-60° C. for about 8 hours. The mixture is filtered on a Perlite layer washing with methanol (10 ml for 2 times), subsequently with water (80 ml). The solution is concentrated under reduced volume to remove the organic phase. The aqueous phase is extracted with ethyl acetate (50 ml for 3 times) and the organic washings are discarded. Discolouring carbon (1.0 g) is added under vigorous stirring and after 15-20 minutes the mixture is filtered on a Perlite layer. To the aqueous solution heated at about 50° C. a aqueous solution of 30% sodium hydroxide is slowly added to reach a pH higher than 10. After about 30 minutes the mixture is cooled to 0-5° C. and then filtered, washing the solid with water cooled at 0-5° C. (20 ml for three times). After oven-drying at 50° C., 11.2 g of crude Dapsone are obtained that are then crystallized from a mixture of isopropanol (35 ml) and water (25 ml) to obtain 10.2 g of dry Dapsone, having a chemical purity evaluated by HPLC equal to about 98.5%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
17.8 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dapsone
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Dapsone
Reactant of Route 4
Reactant of Route 4
Dapsone
Reactant of Route 5
Dapsone
Reactant of Route 6
Reactant of Route 6
Dapsone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.